molecular formula C5H4N4O2 B156091 5-Aminoimidazo[4,5-d][1,3]oxazin-7(1H)-one CAS No. 130890-45-8

5-Aminoimidazo[4,5-d][1,3]oxazin-7(1H)-one

Cat. No. B156091
M. Wt: 152.11 g/mol
InChI Key: KMUWWBNTTNUCDI-UHFFFAOYSA-N
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Description

Imidazo[4,5-d][1,3]oxazin-7(1H)-one is a type of organic compound that belongs to the class of imidazoles . Imidazoles are key components to functional molecules that are used in a variety of everyday applications .


Molecular Structure Analysis

The molecular structure of imidazoles can be characterized by techniques such as Fourier transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance spectroscopy (1H-NMR, 13C-NMR) .


Chemical Reactions Analysis

Imidazoles can undergo a variety of chemical reactions. For instance, aroyl (quinoxalinyl)ketenes generated by thermolysis can react with Schiff bases and dicyclohexylcarbodiimide according to the [4+2]-cycloaddition pattern .


Physical And Chemical Properties Analysis

Imidazoles possess attractive properties such as high glass transition temperature, flame retardancy, low water absorption, and low cost . They are applied in various fields such as halogen-free flame retardant laminates, vacuum pump rotors, printed circuit boards, friction materials, composites, and others .

Future Directions

The field of imidazole synthesis continues to evolve, with ongoing research into new synthetic methods and applications . Future challenges include improving the regiocontrolled synthesis of substituted imidazoles and expanding their functional group compatibility .

properties

IUPAC Name

5-amino-1H-imidazo[4,5-d][1,3]oxazin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O2/c6-5-9-3-2(4(10)11-5)7-1-8-3/h1H,(H2,6,9)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUWWBNTTNUCDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=O)OC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Aminoimidazo[4,5-d][1,3]oxazin-7(1H)-one

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